(1R,2S)-Xeruborbactam Disodium: A Technical Guide to its Mechanism of Action
(1R,2S)-Xeruborbactam Disodium: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-Xeruborbactam disodium, also known as QPX7728, is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) developed to combat the growing threat of antibiotic resistance in Gram-negative bacteria.[1][2] Its unique cyclic boronic acid structure confers the ability to inhibit a wide array of β-lactamase enzymes, including both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B).[2][3][4] This positions xeruborbactam (B10854609) as a critical agent for restoring the efficacy of β-lactam antibiotics against multidrug-resistant pathogens such as Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1] Furthermore, xeruborbactam exhibits a secondary mechanism of action through the inhibition of penicillin-binding proteins (PBPs), contributing to its overall antibacterial effect.[1][5] This technical guide provides an in-depth analysis of the mechanism of action of xeruborbactam, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action: β-Lactamase Inhibition
The primary mechanism of action of xeruborbactam is the inhibition of β-lactamase enzymes. These enzymes are the primary defense mechanism of many resistant bacteria against β-lactam antibiotics, works by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1][6] Xeruborbactam's broad-spectrum activity is a significant advantage over many existing β-lactamase inhibitors, which are often ineffective against certain classes of β-lactamases, particularly MBLs.[2][7]
Inhibition of Serine-β-Lactamases (Classes A, C, and D)
Xeruborbactam demonstrates potent inhibition of a wide range of serine-β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases.[3] The inhibition of serine-β-lactamases by xeruborbactam follows a two-step mechanism. Initially, a non-covalent complex is formed, which then proceeds to a reversible covalent interaction where the boron atom of xeruborbactam forms a bond with the catalytic serine residue in the active site of the β-lactamase.[2] This process is characterized by progressive inactivation of the enzyme.[3]
The stability of the xeruborbactam-enzyme complex, and thus the duration of inhibition, varies depending on the specific β-lactamase. The target residence time can range from a few minutes for some OXA carbapenemases to several hours for KPC and CTX-M-15 enzymes.[3]
Inhibition of Metallo-β-Lactamases (Class B)
A key feature of xeruborbactam is its ability to inhibit clinically significant MBLs, such as NDM-1 and VIM-1, which are resistant to currently available serine-β-lactamase inhibitors.[2][3] The mechanism of MBL inhibition by xeruborbactam is competitive, characterized by fast-on/fast-off kinetics.[3] This means that xeruborbactam rapidly binds to and dissociates from the active site of the MBL, competing with the β-lactam antibiotic for access to the enzyme.
Secondary Mechanism of Action: Penicillin-Binding Protein (PBP) Inhibition
In addition to its potent β-lactamase inhibition, xeruborbactam also exhibits direct antibacterial activity by binding to and inhibiting penicillin-binding proteins (PBPs).[1][5] PBPs are essential bacterial enzymes involved in the synthesis of the peptidoglycan layer of the cell wall.[1] By inhibiting PBPs, xeruborbactam disrupts cell wall maintenance and synthesis, leading to bacterial cell death. This intrinsic antibacterial activity enhances the overall potency of β-lactam antibiotics when used in combination with xeruborbactam, even in bacterial strains that do not produce β-lactamases.[5][8]
Treatment of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa with xeruborbactam at its minimum inhibitory concentration (MIC) results in morphological changes similar to those induced by meropenem, a carbapenem (B1253116) antibiotic that primarily inhibits PBPs.[1][5] In Acinetobacter baumannii, the morphological alterations are consistent with the inhibition of multiple PBPs.[1][5]
Data Presentation
Table 1: In Vitro Inhibition of Purified β-Lactamases by Xeruborbactam (QPX7728)
| β-Lactamase Class | Enzyme | IC50 (nM) | Ki (nM) |
| Class A (Serine) | KPC-2 | 2.9 ± 0.4[3] | - |
| CTX-M-15 | 1-3[3] | - | |
| SHV-12 | 1-3[3] | - | |
| TEM-43 | Low nM range[2] | - | |
| Class B (Metallo) | NDM-1 | 55 ± 25[3] | 32 ± 14[3] |
| VIM-1 | 14 ± 4[3] | 7.5 ± 2.1[3] | |
| IMP-1 | 610 ± 70[3] | 240 ± 30[3] | |
| Class C (Serine) | P99 | 22 ± 8[3] | - |
| Class D (Serine) | OXA-48 | 1-2[3] | - |
| OXA-23 | 1-2[3] | - | |
| OXA-24/40 | 1-2[3] | - | |
| OXA-58 | 1-2[3] | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data compiled from multiple sources.[2][3]
Table 2: In Vitro Activity of Meropenem in Combination with Xeruborbactam against Carbapenem-Resistant Enterobacterales (CRE)
| Organism Group | Meropenem MIC90 (µg/mL) | Meropenem/Xeruborbactam (8 µg/mL) MIC90 (µg/mL) |
| All CRE | >64 | 1 |
| KPC-producing | >64 | 0.125 |
| MBL-producing | >64 | 1 |
| OXA-48-like-producing | >64 | 0.25 |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data adapted from a study on a large panel of clinical isolates.[9]
Table 3: Xeruborbactam (QPX7728) Binding Affinity for Penicillin-Binding Proteins (PBPs)
| Organism | PBP | IC50 (µM) |
| Escherichia coli & Klebsiella pneumoniae | PBP1a/1b | 40-70[5] |
| PBP2 | 40-70[5] | |
| PBP3 | 40-70[5] | |
| Acinetobacter baumannii | PBP1a | 1.4[5] |
| PBP2 | 23[5] | |
| PBP3 | 140[5] |
IC50: Half-maximal inhibitory concentration. Data from a study investigating the intrinsic antibacterial activity of xeruborbactam.[5]
Experimental Protocols
β-Lactamase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of xeruborbactam against purified β-lactamase enzymes.
Materials:
-
Purified β-lactamase enzyme
-
Xeruborbactam disodium
-
Chromogenic β-lactam substrate (e.g., nitrocefin)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at the appropriate wavelength for the chosen substrate (e.g., 486 nm for nitrocefin)
Procedure:
-
Prepare a stock solution of xeruborbactam in the assay buffer.
-
Perform serial dilutions of the xeruborbactam stock solution in the assay buffer to create a range of inhibitor concentrations.
-
In the wells of a 96-well plate, add a fixed concentration of the purified β-lactamase enzyme to each well containing the different concentrations of xeruborbactam.
-
Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (no enzyme or inhibitor).
-
Pre-incubate the enzyme and inhibitor mixtures at a controlled temperature (e.g., 30°C) for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate to all wells.
-
Immediately monitor the change in absorbance over time using a spectrophotometer. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of a β-lactam antibiotic in combination with a fixed concentration of xeruborbactam, following the general principles of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial isolate to be tested
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
β-lactam antibiotic
-
Xeruborbactam disodium
-
96-well microtiter plate
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of the β-lactam antibiotic and xeruborbactam in CAMHB.
-
In a 96-well plate, prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB containing a fixed concentration of xeruborbactam (e.g., 4 or 8 µg/mL).
-
Prepare a control series of dilutions of the β-lactam antibiotic in CAMHB without xeruborbactam.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a growth control well (bacteria in CAMHB with xeruborbactam but no β-lactam) and a sterility control well (uninoculated CAMHB).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth.
Penicillin-Binding Protein (PBP) Binding Assay (Bocillin FL Competition Assay)
This protocol outlines a competitive binding assay to assess the affinity of xeruborbactam for bacterial PBPs using a fluorescent penicillin analog, Bocillin FL.
Materials:
-
Bacterial cell membranes containing PBPs
-
Xeruborbactam disodium
-
Bocillin FL (fluorescent penicillin V)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
SDS-PAGE apparatus and reagents
-
Fluorescence imaging system
Procedure:
-
Isolate bacterial cell membranes from the desired bacterial strain.
-
Prepare a range of concentrations of xeruborbactam in the assay buffer.
-
In separate tubes, incubate a fixed amount of the bacterial membrane preparation with the different concentrations of xeruborbactam for a specific time at a controlled temperature (e.g., 30 minutes at 30°C).
-
Include a control tube with membranes and buffer only (no xeruborbactam).
-
Add a fixed concentration of Bocillin FL to each tube and incubate for a further period (e.g., 10 minutes at 30°C) to allow the fluorescent probe to bind to any available PBPs.
-
Stop the reaction by adding a sample buffer containing SDS.
-
Separate the PBP-Bocillin FL complexes by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imaging system.
-
Quantify the fluorescence intensity of each PBP band. A decrease in fluorescence intensity in the presence of xeruborbactam indicates competitive binding to the specific PBP.
-
Calculate the IC50 value, which is the concentration of xeruborbactam required to reduce the fluorescence signal by 50%, by plotting the percentage of inhibition against the xeruborbactam concentration.
Mandatory Visualizations
Caption: Dual mechanism of action of (1R,2S)-Xeruborbactam disodium.
Caption: Workflow for β-Lactamase Inhibition Assay (IC50 Determination).
Caption: Inhibition pathways for serine and metallo-β-lactamases.
References
- 1. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clsi.org [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Combating Multidrug-Resistant Bacteria by Integrating a Novel Target Site Penetration and Receptor Binding Assay Platform Into Translational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
